p-Nitrofenil alfa-D-xilopiranósido

Descripción general

Descripción

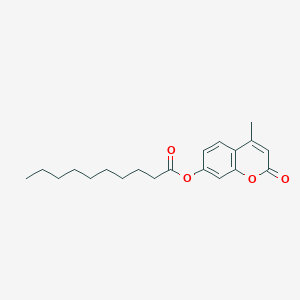

P-Nitrophenyl alpha-D-xylopyranoside (pNPA) is a synthetic sugar derivative used in a variety of scientific research applications. It is a derivative of the naturally occurring sugar xylose, which is a five-carbon sugar found in many plants and animals. PNPA is a colorless, odorless, and tasteless compound that is insoluble in water, but soluble in organic solvents. It is used in a variety of biochemical and physiological studies to understand the structure and function of various proteins and enzymes.

Aplicaciones Científicas De Investigación

Ensayo para la actividad de β-xilosidasa

Este compuesto se utiliza a menudo como sustrato para analizar la actividad de la β-xilosidasa . La β-xilosidasa es una enzima que cataliza la hidrólisis de xilobiosa y otros xilooligosacáridos a xilosa. El uso de p-Nitrofenil alfa-D-xilopiranósido permite a los investigadores medir la actividad de esta enzima en varias muestras biológicas.

Inhibición de la biosíntesis de proteoglicano de sulfato de heparán (HSPG)

El this compound se ha utilizado en la investigación farmacéutica para la inhibición de la biosíntesis de proteoglicano de sulfato de heparán (HSPG) . Los HSPG son componentes importantes de la matriz extracelular y las superficies celulares, y desempeñan funciones cruciales en la proliferación celular, la adhesión, la migración y la diferenciación.

Ensayo para la actividad de α-xilosidasa

El 4-Nitrofenil α-D-xilopiranósido se utiliza como sustrato para el ensayo colorimétrico de la α-xilosidasa . Esta enzima cataliza la hidrólisis de residuos terminales, no reductores de alfa-D-xilosa en alfa-D-xilósidos. El ensayo permite la medición de la actividad de la α-xilosidasa en varias muestras biológicas.

Investigación en la utilización de xilosa microbiana

Este compuesto se ha utilizado en la investigación que estudia la utilización de xilosa por levaduras y otros microorganismos . La xilosa es un componente importante de la biomasa lignocelulósica, y la capacidad de los microorganismos para utilizar xilosa de manera eficiente es crucial para la producción de biocombustibles y otros bioproductos a partir de materias primas lignocelulósicas.

Análisis de alto rendimiento de microorganismos productores de alta β-xilosidasa

El this compound se ha utilizado en el análisis de alto rendimiento de microorganismos productores de alta β-xilosidasa . Esto permite la identificación y selección rápidas de microorganismos con alta actividad de β-xilosidasa, que se pueden utilizar en diversas aplicaciones industriales.

Síntesis de nuevos compuestos antimicrobianos

Se ha sintetizado una nueva clase de d-xilopiranósidos que contienen un aglicón de amonio cuaternario utilizando 4-Nitrofenil α-D-xilopiranósido . Estos compuestos han mostrado actividad antimicrobiana contra hongos y bacterias, y no exhiben actividad mutagénica en la prueba de Ames .

Mecanismo De Acción

Target of Action

The primary target of p-Nitrophenyl alpha-D-xylopyranoside is the enzyme β-xylosidase . This enzyme plays a crucial role in the hydrolysis of xylooligosaccharides to xylose .

Mode of Action

p-Nitrophenyl alpha-D-xylopyranoside acts as a substrate for β-xylosidase . Upon cleavage by the enzyme, the substrate is converted into a yellow-colored product . This compound also disrupts proteoglycan biosynthesis in vivo .

Biochemical Pathways

The compound affects the biochemical pathway involving the hydrolysis of xylooligosaccharides to xylose . This process is crucial in the utilization of xylose, a useful monose, in various applications such as food, light, chemical, and energy industries .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological environments.

Result of Action

The action of p-Nitrophenyl alpha-D-xylopyranoside results in the hydrolysis of xylooligosaccharides to xylose . It also disrupts proteoglycan biosynthesis in vivo , which could have significant effects on cellular processes given the role of proteoglycans in cell growth and morphogenesis .

Análisis Bioquímico

Biochemical Properties

p-Nitrophenyl alpha-D-xylopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-xylosidase enzymes. These enzymes hydrolyze the glycosidic bond in p-Nitrophenyl alpha-D-xylopyranoside, releasing p-nitrophenol, which can be quantitatively measured due to its yellow color. The interaction between p-Nitrophenyl alpha-D-xylopyranoside and alpha-xylosidase is highly specific, allowing researchers to study the enzyme’s activity and kinetics in detail. Additionally, p-Nitrophenyl alpha-D-xylopyranoside is used to assay the activity of other glycosidases, such as beta-xylosidase and alpha-arabinosidase .

Cellular Effects

p-Nitrophenyl alpha-D-xylopyranoside influences various cellular processes by serving as a substrate for glycosidase enzymes. In cells expressing alpha-xylosidase, the hydrolysis of p-Nitrophenyl alpha-D-xylopyranoside leads to the production of p-nitrophenol, which can affect cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is primarily related to its role in studying enzyme activity, providing insights into the regulation of glycosidase enzymes and their substrates .

Molecular Mechanism

The molecular mechanism of p-Nitrophenyl alpha-D-xylopyranoside involves its binding to the active site of alpha-xylosidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of p-nitrophenol and the corresponding sugar moiety. This reaction is highly specific and relies on the precise interaction between p-Nitrophenyl alpha-D-xylopyranoside and the enzyme’s active site. The release of p-nitrophenol can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Nitrophenyl alpha-D-xylopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that p-Nitrophenyl alpha-D-xylopyranoside maintains its activity over extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of p-Nitrophenyl alpha-D-xylopyranoside in animal models vary with different dosages. At low doses, the compound is typically well-tolerated and does not exhibit significant toxicity. At higher doses, p-Nitrophenyl alpha-D-xylopyranoside can cause adverse effects, including skin and eye irritation. It is essential to determine the appropriate dosage for each specific application to avoid potential toxic effects .

Metabolic Pathways

p-Nitrophenyl alpha-D-xylopyranoside is involved in metabolic pathways related to glycosidase activity. The compound is hydrolyzed by alpha-xylosidase enzymes, resulting in the release of p-nitrophenol and the corresponding sugar moiety. This reaction is part of the broader metabolic processes involving the breakdown of complex carbohydrates into simpler sugars. The activity of p-Nitrophenyl alpha-D-xylopyranoside in these pathways provides insights into the regulation of glycosidase enzymes and their substrates .

Transport and Distribution

Within cells and tissues, p-Nitrophenyl alpha-D-xylopyranoside is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its solubility and affinity for cellular components. Understanding the transport and distribution of p-Nitrophenyl alpha-D-xylopyranoside is crucial for optimizing its use in biochemical assays and studying enzyme activity .

Subcellular Localization

The subcellular localization of p-Nitrophenyl alpha-D-xylopyranoside is primarily determined by its interactions with alpha-xylosidase enzymes. The compound is typically found in compartments where these enzymes are active, such as the lysosomes and cytoplasm. The targeting signals and post-translational modifications of alpha-xylosidase enzymes play a role in directing p-Nitrophenyl alpha-D-xylopyranoside to specific subcellular compartments, influencing its activity and function .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-LMLFDSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907450 | |

| Record name | 4-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10238-28-5 | |

| Record name | p-Nitrophenyl α-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl alpha-D-xylopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl α-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)